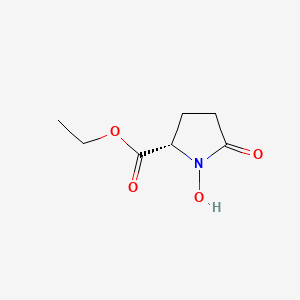

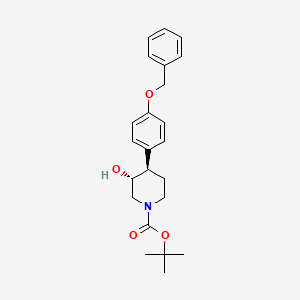

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

- (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a compound of interest in the field of organic chemistry and medicinal chemistry due to its unique structural and chemical properties.

Synthesis Analysis

- The synthesis of related cyclopentane derivatives often involves complex reactions like Dieckmann cyclization, as seen in the synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane (Bergmeier, Cobas, & Rapoport, 1993).

- Enantioselective synthesis methods have been employed for similar compounds, utilizing reactions like aldol-based carbon-carbon bond-forming and silylative aldolization (Battistini et al., 2004).

Molecular Structure Analysis

- Cyclopentane derivatives exhibit unique stereochemistry and conformation due to their cyclic structure. For example, 1-amino-2-phenylcyclopentane-1-carboxylic acid has been studied for its conformational preferences using DFT calculations (Casanovas et al., 2008).

Chemical Reactions and Properties

- The cyclopentane structure is known to be a part of compounds that can inhibit specific enzymatic activities, as seen in cycloleucine and its analogs (Coulter et al., 1974).

Physical Properties Analysis

- Physical properties of cyclopentane derivatives depend largely on their molecular structure and stereochemistry. Factors like bond angles, conformation, and the presence of specific functional groups play a significant role.

Chemical Properties Analysis

- The chemical behavior of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can be influenced by the presence of amino and carboxyl groups on the cyclopentane ring. This is evident from the studies of similar compounds, where the introduction of various substituents leads to changes in chemical properties and reactivity (Curry et al., 1988).

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

The asymmetric synthesis of stereoisomers of cyclic amino acids, including derivatives closely related to "(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid," has been extensively studied. Research by Urones et al. (2004) demonstrates the stereoselective preparation of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate isomers from diester derivatives, utilizing conjugate addition and cyclization strategies to achieve good yields of beta-amino diacids with distinct stereochemistry (Urones, Garrido, Díez, El Hammoumi, Dominguez, Casaseca, Davies, & Smith, 2004).

Radiolabeling and Biological Evaluation

The synthesis, radiolabeling, and biological evaluation of cyclic amino acids for potential use as PET (Positron Emission Tomography) imaging agents have been explored. Studies by Pickel et al. (2020, 2021) focus on the enantiomeric non-natural cyclic amino acids radiolabeled with fluorine-18, evaluating their transport via amino acid systems in tumor cells and their distribution in animal models. These findings underscore the potential of these compounds in medical imaging and cancer research (Pickel, Voll, Yu, Wang, Nye, Bacsa, Olson, Liebeskind, & Goodman, 2020; Pickel, Pashikanti, Voll, Yu, Zhang, Nye, Bacsa, Olson, Liebeskind, & Goodman, 2021).

Novel Isosteres and Drug Design

Research into the application of cyclic diones as novel isosteres for the carboxylic acid functional group highlights the versatility of cyclopentane-based compounds in drug design. Ballatore et al. (2011) demonstrate how cyclopentane-1,3-dione can serve as an effective substitute for carboxylic acid, with potential applications in the development of thromboxane receptor antagonists. This work illustrates the importance of structural analogues in medicinal chemistry and drug discovery processes (Ballatore, Soper, Piscitelli, James, Huang, Atasoylu, Huryn, Trojanowski, Lee, Brunden, & Smith, 2011).

Structural Analysis and Conformational Studies

The structural analysis and conformational studies of cyclic amino acids reveal insights into their potential applications in peptide design and biomolecular engineering. Nie et al. (2002) and Huang et al. (2003) have contributed to understanding the crystal structure and conformation of camphoramic acid derivatives, providing foundational knowledge for the design of peptides and peptidomimetics (Nie, Xu, Hu, Xu, Wu, & Chiang, 2002; Huang, Qian, Chen, Gou, & Li, 2003).

properties

IUPAC Name |

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVGUDWLQNWIQ-SVGQVSJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@H]1CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666415 |

Source

|

| Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

CAS RN |

194785-80-3 |

Source

|

| Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)